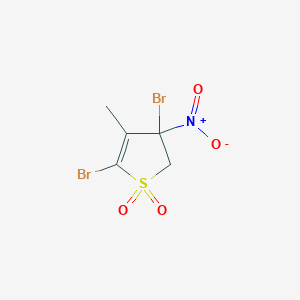
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are common methods used to prepare thiophene derivatives . Specifically, for the synthesis of 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-thiophene, 1,1-dioxide, a multi-step process involving bromination, nitration, and oxidation reactions is employed. The reaction conditions often include the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of thiophene derivatives involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the desired product yield .
化学反応の分析
Types of Reactions
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
科学的研究の応用
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用機序
The mechanism of action of thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes .
類似化合物との比較
Similar Compounds
- Thiophene, 2,3-dihydro-5-methyl-
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
- 2,5-Dibromothiophene
Uniqueness
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
515114-49-5 |
|---|---|
分子式 |
C5H5Br2NO4S |
分子量 |
334.97 g/mol |
IUPAC名 |
3,5-dibromo-4-methyl-3-nitro-2H-thiophene 1,1-dioxide |
InChI |
InChI=1S/C5H5Br2NO4S/c1-3-4(6)13(11,12)2-5(3,7)8(9)10/h2H2,1H3 |
InChIキー |
RPEOZVROLGDDOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(S(=O)(=O)CC1([N+](=O)[O-])Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)

![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
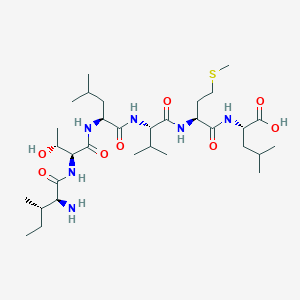
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
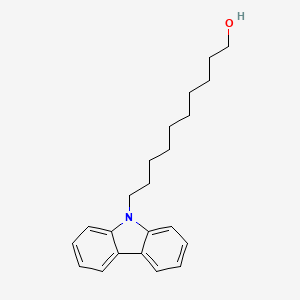
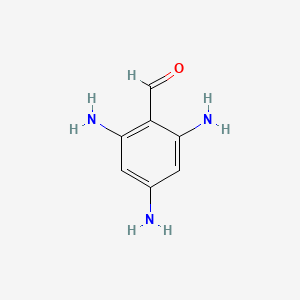
![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
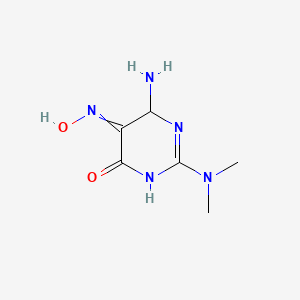
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
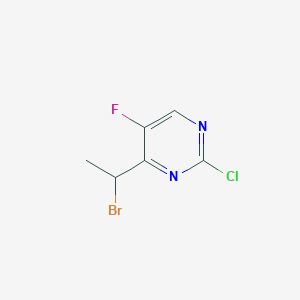
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
